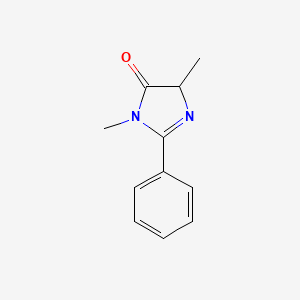

3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a bicyclic heterocyclic compound featuring an imidazolone core substituted with methyl groups at positions 3 and 5 and a phenyl group at position 2. The imidazolone scaffold is known for its versatility in medicinal chemistry due to its hydrogen-bonding capabilities and structural rigidity.

Properties

CAS No. |

32023-94-2 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1,4-dimethyl-2-phenyl-4H-imidazol-5-one |

InChI |

InChI=1S/C11H12N2O/c1-8-11(14)13(2)10(12-8)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

LQMFBDLNLXRLBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzylamine with Glyoxal (Base-Catalyzed Cyclization)

One of the most common synthetic routes involves the condensation of benzylamine with glyoxal in the presence of a base. This method proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

- Reaction Conditions: Typically carried out under mild heating with a base catalyst.

- Mechanism: Initial formation of an imine (Schiff base) intermediate followed by intramolecular cyclization.

- Advantages: Straightforward, uses readily available starting materials.

- Industrial Adaptation: Continuous flow reactors have been employed to improve yield and purity by precise control of reaction parameters.

| Step | Description |

|---|---|

| 1. Formation of Schiff base | Benzylamine reacts with glyoxal to form an imine intermediate |

| 2. Cyclization | Intramolecular cyclization under basic conditions forms the imidazol-4-one ring |

| 3. Isolation | Product is purified by crystallization or chromatography |

This method is widely used due to its simplicity and scalability for research and industrial applications.

Synthesis via α-Amino Acid Phenylhydrazides and Triethyl Orthoesters

A more specialized and efficient method reported involves the use of α-amino acid phenylhydrazides reacting with triethyl orthoesters in the presence of acetic acid.

- Reaction Conditions: Stirring at 80 °C for 1 hour under argon atmosphere.

- Mechanism: Cyclocondensation reaction where the amino acid phenylhydrazide and triethyl orthoester form the imidazol-4-one ring with elimination of ethanol.

- Advantages: Avoids solvents, short reaction times, good yields, and allows for chiral and substituted derivatives.

- Research Findings: This method has been shown to produce chiral 2,5-disubstituted 3-phenylamino-3,5-dihydro-4H-imidazol-4-ones efficiently, with potential biological activity influenced by chirality and substituents.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| L-(α)-amino acid phenylhydrazide (5 mmol) | Triethyl orthoester (10 mmol), acetic acid (0.028 mL), 80 °C, 1 h | High (typically >70%) | Solvent-free, short reaction time |

| Argon atmosphere | Stirring | Prevents oxidation |

This method is notable for its environmental friendliness and efficiency.

Multi-Step Synthesis Involving Substituted Precursors and Cyclization

Patented methods describe multi-step syntheses involving substituted precursors such as benzil and amidines or amidinothiophenes, followed by cyclization under controlled heating.

- Typical Steps:

- Preparation of substituted imidazol-4-ones by condensation of benzil derivatives with amidines.

- Heating sealed reaction mixtures at elevated temperatures (e.g., 100 °C for 3 hours).

- Purification by concentration under vacuum and crystallization.

- Applications: These methods are often used to prepare derivatives for pharmaceutical research, including obesity treatment agents.

- Reaction Control: Use of inert atmosphere, temperature control, and purification steps such as filtration through Celite and vacuum concentration.

| Step | Reagents/Conditions | Temperature | Time | Outcome |

|---|---|---|---|---|

| 1 | Benzil + amidine derivative | 100 °C | 3 h | Formation of substituted imidazol-4-one |

| 2 | Filtration and vacuum concentration | Room temp | 2 h | Isolation of solid product |

| 3 | Further functionalization (e.g., alkylation) | 80 °C | 16-18 h | Derivative formation |

This approach allows for structural diversity and functionalization of the imidazol-4-one core.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzylamine + Glyoxal Condensation | Benzylamine, glyoxal, base | Mild heating, base catalyst | Simple, scalable, industrially viable | May require purification steps |

| α-Amino Acid Phenylhydrazides + Triethyl Orthoesters | α-Amino acid phenylhydrazide, triethyl orthoester, acetic acid | 80 °C, 1 h, argon atmosphere | Solvent-free, short reaction time, chiral control | Limited to specific derivatives |

| Multi-step Substituted Precursor Route | Benzil, amidines, various reagents | 80-100 °C, sealed tubes | Enables diverse derivatives, pharmaceutical relevance | Multi-step, longer reaction times |

Research Findings and Notes on Preparation

- The imidazol-4-one ring system is accessible through multiple synthetic routes, each with distinct advantages depending on the desired substitution pattern and scale.

- The condensation of benzylamine with glyoxal remains a foundational method for the parent compound.

- The use of α-amino acid phenylhydrazides and triethyl orthoesters offers a greener, more efficient route with potential for chiral and functionalized derivatives.

- Multi-step synthetic routes allow for the introduction of complex substituents, important for medicinal chemistry applications.

- Reaction conditions such as temperature, atmosphere (argon), and solvent choice critically influence yield and purity.

- Continuous flow and automation in industrial settings improve reproducibility and scalability.

- The compound’s biological activity, including receptor antagonism relevant to obesity and metabolic disorders, motivates ongoing synthetic optimization.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form imidazole N-oxides under controlled conditions. This reaction typically employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents. The electron-rich nitrogen atoms in the imidazole ring facilitate this transformation.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | H₂O₂, acidic aqueous solution | Imidazole N-oxide derivatives | Selective oxidation at N1 position |

Mechanistic studies suggest the formation of an electrophilic oxygen species that attacks the nitrogen lone pair, followed by proton transfer to stabilize the N-oxide.

Condensation and Cyclization Reactions

The compound participates in Knoevenagel condensations and cyclization reactions to form fused heterocycles. For example, reactions with α-amino carboxylic acids yield bicyclic imidazolone derivatives (Scheme 1):

These reactions exploit the nucleophilic character of the imidazole ring and the reactivity of its exocyclic carbonyl group .

Alkylation and Arylation Reactions

The N3 nitrogen atom serves as a site for alkylation or arylation. Industrial protocols often use alkyl halides or aryl boronic acids under palladium catalysis:

Steric effects from the 3,5-dimethyl groups influence regioselectivity, favoring substitution at N3 .

Ring-Opening and Functionalization

Acid- or base-mediated ring-opening reactions generate intermediates for further derivatization:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Open-chain diamino ketones | Reversible under basic conditions |

| Nucleophilic ring-opening | Grignard reagents, THF | Tertiary alcohols | Quenched with NH₄Cl for stabilization |

The ring-opening process is critical for synthesizing peptidomimetics and bioactive analogs .

Key Mechanistic Insights

-

Schiff base intermediates form during condensation reactions, confirmed by NMR spectroscopy.

-

Steric effects from the 2-phenyl group direct electrophilic attacks to the less hindered N3 position .

-

Hydrogen bonding between the carbonyl oxygen and solvents (e.g., DMF) stabilizes transition states in annulation reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds, including 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one, exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain imidazole derivatives show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure allows for modifications that enhance its antibacterial activity, making it a candidate for developing new antibiotics.

Antihypertensive Properties

Imidazole derivatives have been explored for their antihypertensive effects. In experimental studies, compounds similar to 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one have shown vasorelaxant effects in hypertensive models. For example, specific structural modifications have led to compounds with improved efficacy in lowering blood pressure through mechanisms involving nitric oxide pathways .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Studies have reported that certain imidazole derivatives demonstrate significant inhibition against Mycobacterium tuberculosis, with some compounds achieving over 50% inhibition rates compared to standard treatments like rifampicin . This highlights the potential of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one in combating tuberculosis.

Material Science

Polymer Chemistry

In material science, imidazole derivatives are utilized as monomers or cross-linking agents in polymer synthesis. The unique properties of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one allow it to enhance the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can lead to materials with improved stability and performance under varying environmental conditions.

Catalysis

The compound has been investigated for its role as a catalyst in various chemical reactions. Its ability to facilitate reactions in organic synthesis makes it valuable in producing fine chemicals and pharmaceuticals. The catalytic activity is attributed to the imidazole ring's ability to stabilize transition states during chemical transformations.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized several imidazole derivatives and tested their antimicrobial activity against S. aureus and E. coli. Among these compounds, one derivative of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Antihypertensive Effects

Navarrete-Vazquez et al. evaluated the antihypertensive potential of various imidazole derivatives in spontaneously hypertensive rats (SHR). The study found that modifications on the imidazole ring significantly enhanced vasorelaxant activity. The results indicated that compounds with similar structures to 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one could be promising candidates for hypertension treatment .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : Position 2 often features aromatic or heteroaromatic groups (e.g., phenyl, pyrimidinyl), while position 5 commonly includes benzylidene or benzodioxolyl moieties. These groups enhance π-π stacking or hydrogen-bonding interactions with biological targets .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., L78, L42) improves yields (67–75%) compared to conventional methods, likely due to controlled heating and reduced side reactions .

Physicochemical Properties

Table 2: Physicochemical and Spectral Data

Key Observations :

- Thermal Stability : High melting points (>260°C) in compounds like L78 and L42 suggest strong intermolecular interactions, possibly due to planar aromatic systems .

- Spectroscopic Validation : HRMS and 2D NMR (COSY, HMBC) are critical for confirming imidazolone regiochemistry and substituent orientation .

Key Observations :

- Anticancer Potential: 2-Styryl derivatives (e.g., 3a, 3e) induce oxidative stress and apoptosis at sub-micromolar IC₅₀ values, outperforming natural trans-cinnamaldehyde .

- Selectivity : Selenium-containing analogs exhibit higher cytotoxicity and selectivity for cancer cells than sulfur-based counterparts, likely due to enhanced redox activity .

- Antimicrobial Action : Benzylidene-substituted imidazolones (e.g., ) disrupt microbial membranes, validated via in vitro assays .

Biological Activity

3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound belonging to the class of imidazolones, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one is , with a molecular weight of approximately 188.23 g/mol. The structure features a phenyl group and two methyl groups attached to the imidazolone core, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one against various pathogens. For instance:

- Inhibition Zones : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with recorded inhibition zones ranging from 18 mm to 30 mm depending on the concentration used .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 28 |

This indicates a strong potential for development as an antibacterial agent.

Antifungal Activity

The compound has also shown promising antifungal properties. It was evaluated against common fungal strains and exhibited effective inhibition comparable to standard antifungal agents .

Cytotoxicity

In cancer research, 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one has been tested for cytotoxic effects on various cancer cell lines. It demonstrated selective toxicity towards rapidly dividing cancer cells while sparing normal fibroblasts .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For example, it interacts with the active sites of enzymes through hydrogen bonding and hydrophobic interactions .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways .

Case Studies

Several case studies have explored the therapeutic applications of 3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one:

- Obesity Treatment : A patent describes its use in treating obesity and related disorders by modulating metabolic pathways . The compound's ability to influence weight control mechanisms makes it a candidate for further research in obesity pharmacotherapy.

- Antibacterial Development : A study reported its efficacy against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a new antibacterial agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted amines with carbonyl precursors. For example, microwave-assisted synthesis under controlled temperature (160–175°C) using catalysts like TEA in DCM or benzene improves yields (34–67%) while reducing reaction times (30–120 minutes) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM vs. ethanol), and purification via recrystallization or column chromatography.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve absolute configuration and bond angles (e.g., C–N bond lengths ~1.35 Å, imidazolone ring planarity) .

- ¹H/¹³C NMR to identify substituent environments (e.g., methyl groups at δ 1.51 ppm, aromatic protons at δ 7.05–7.76 ppm) .

- LC-MS/HRMS for molecular weight confirmation (e.g., m/z 373.0 [M+H]+) .

Advanced Research Questions

Q. What mechanisms underlie the antiproliferative activity of derivatives based on the 3,5-dihydro-4H-imidazol-4-one scaffold?

- Methodological Answer : Derivatives induce oxidative stress by modulating ROS levels in cancer cells. For example, 2-styryl-substituted analogs disrupt mitochondrial membrane potential and activate caspase-3. Validate via:

- In vitro assays (e.g., MTT on HeLa cells, IC₅₀ ~5–20 µM) .

- ROS detection kits (e.g., DCFH-DA staining) .

- Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Q. How do substituents at the 2- and 5-positions influence fluorescence properties in imidazolone derivatives?

- Methodological Answer : Electron-donating groups (e.g., morpholinoethyl, benzylidene) enhance fluorescence intensity and Stokes shift. For example, NBSI (a styryl-substituted derivative) exhibits red emission (λₑₘ = 610 nm) when bound to RNA aptamers like Clivia. Characterize via:

- Fluorescence spectroscopy (excitation/emission scans) .

- Time-resolved fluorescence to assess quantum yield and photostability .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antibacterial imidazolone derivatives?

- Methodological Answer :

- Substituent variation : Compare 4-fluorophenyl vs. benzyl groups at the 2-position. For instance, 4-fluorophenyl analogs show enhanced Gram-negative activity (e.g., Pseudomonas aeruginosa MIC = 8 µg/mL) via OprH/LPS targeting .

- In silico docking (e.g., AutoDock Vina) to predict binding affinity to bacterial outer membrane proteins .

- Anti-adhesion assays to evaluate biofilm disruption .

Q. How can computational modeling guide the design of imidazolone-based BACE1 inhibitors?

- Methodological Answer :

- Molecular dynamics simulations (e.g., GROMACS) to assess stability in BACE1’s S2’ pocket .

- Free energy calculations (MM-PBSA) to prioritize pyrazolyl or thienyl substituents for improved binding (ΔG < −40 kcal/mol) .

- Co-crystallization studies (PDB: 3S7L) to validate predicted interactions .

Q. How should researchers address contradictions in biological activity data across structurally similar imidazolones?

- Methodological Answer :

- Systematic SAR analysis : Compare substituent electronic effects (e.g., electron-withdrawing groups reduce antibacterial potency but enhance fluorescence) .

- Dose-response curves to distinguish true activity from assay artifacts (e.g., solubility limits at >50 µM) .

- Meta-analysis of published IC₅₀/MIC values to identify outliers and refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.